molecular formula C12H11NO2 B11900976 8-Ethoxyquinoline-7-carbaldehyde

8-Ethoxyquinoline-7-carbaldehyde

Cat. No.: B11900976
M. Wt: 201.22 g/mol
InChI Key: AWYNYRNKASJYLJ-UHFFFAOYSA-N
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Description

8-Ethoxyquinoline-7-carbaldehyde is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. The compound features an ethoxy group at the 8th position and an aldehyde group at the 7th position of the quinoline ring, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethoxyquinoline-7-carbaldehyde typically involves the functionalization of quinoline derivatives. One common method includes the ethoxylation of quinoline followed by formylation. The reaction conditions often involve the use of ethyl iodide and a base such as potassium carbonate for the ethoxylation step. The formylation can be achieved using Vilsmeier-Haack reaction conditions, which involve the use of phosphorus oxychloride and dimethylformamide.

Industrial Production Methods: Industrial production of this compound may follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 8-Ethoxyquinoline-7-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: 8-Ethoxyquinoline-7-carboxylic acid.

    Reduction: 8-Ethoxyquinoline-7-methanol.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

8-Ethoxyquinoline-7-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of materials such as organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of 8-Ethoxyquinoline-7-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. These interactions contribute to its biological activities, such as antimicrobial and anticancer effects.

Comparison with Similar Compounds

    8-Hydroxyquinoline-7-carbaldehyde: Similar structure but with a hydroxy group instead of an ethoxy group.

    8-Methoxyquinoline-7-carbaldehyde: Similar structure but with a methoxy group instead of an ethoxy group.

    8-Chloroquinoline-7-carbaldehyde: Similar structure but with a chloro group instead of an ethoxy group.

Uniqueness: 8-Ethoxyquinoline-7-carbaldehyde is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets.

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

8-ethoxyquinoline-7-carbaldehyde

InChI

InChI=1S/C12H11NO2/c1-2-15-12-10(8-14)6-5-9-4-3-7-13-11(9)12/h3-8H,2H2,1H3

InChI Key

AWYNYRNKASJYLJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC2=C1N=CC=C2)C=O

Origin of Product

United States

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